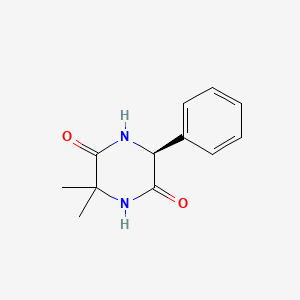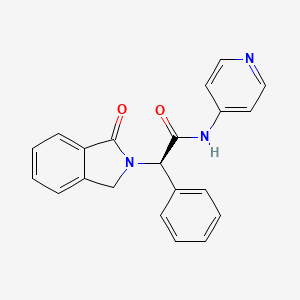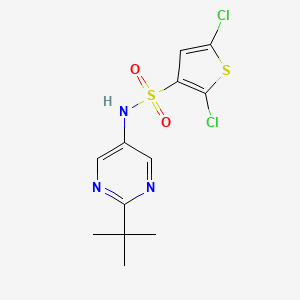
(6S)-3,3-dimethyl-6-phenylpiperazine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6S)-3,3-dimethyl-6-phenylpiperazine-2,5-dione, also known as phenylpiracetam, is a nootropic drug that belongs to the racetam family. It was first synthesized in Russia in 1983 and has been used for various purposes, including cognitive enhancement, athletic performance, and neurological disorders.
Wirkmechanismus
The exact mechanism of action of (6S)-3,3-dimethyl-6-phenylpiperazine-2,5-dionetam is not fully understood. However, it is believed to modulate the activity of neurotransmitters such as acetylcholine, dopamine, and glutamate. It also increases the density of dopamine receptors in the brain, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects:
Phenylpiracetam has been shown to increase cerebral blood flow, which may contribute to its cognitive-enhancing effects. It also increases the production of ATP, the primary energy source for cells, which may improve cellular function. In addition, (6S)-3,3-dimethyl-6-phenylpiperazine-2,5-dionetam has been shown to have antioxidant properties, which may protect cells from damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (6S)-3,3-dimethyl-6-phenylpiperazine-2,5-dionetam in lab experiments is its ability to enhance cognitive function, which may improve the accuracy and precision of experimental results. However, one limitation is that (6S)-3,3-dimethyl-6-phenylpiperazine-2,5-dionetam may have different effects in different animal models, which may complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on (6S)-3,3-dimethyl-6-phenylpiperazine-2,5-dionetam. One direction is to investigate its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential to enhance athletic performance. Additionally, more research is needed to fully understand the mechanism of action of (6S)-3,3-dimethyl-6-phenylpiperazine-2,5-dionetam and its effects on the brain and body.
Conclusion:
Phenylpiracetam is a nootropic drug that has been extensively studied for its cognitive-enhancing effects. It has also been studied for its potential to treat neurological disorders and enhance athletic performance. The synthesis of (6S)-3,3-dimethyl-6-phenylpiperazine-2,5-dionetam is a complex process that requires expertise in organic chemistry. Phenylpiracetam modulates the activity of neurotransmitters such as acetylcholine, dopamine, and glutamate, and increases the density of dopamine receptors in the brain. It has been shown to increase cerebral blood flow, ATP production, and have antioxidant properties. Phenylpiracetam has advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Synthesemethoden
Phenylpiracetam can be synthesized by reacting 2-oxo-1-pyrrolidine acetamide with bromine and phenylmagnesium bromide. The resulting product is then treated with hydrochloric acid to yield (6S)-3,3-dimethyl-6-phenylpiperazine-2,5-dionetam. The synthesis of (6S)-3,3-dimethyl-6-phenylpiperazine-2,5-dionetam is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
Phenylpiracetam has been extensively studied for its cognitive-enhancing effects. It has been shown to improve memory, attention, and learning in both animals and humans. In addition, (6S)-3,3-dimethyl-6-phenylpiperazine-2,5-dionetam has been studied for its potential to treat neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke. It has also been studied for its potential to enhance athletic performance.
Eigenschaften
IUPAC Name |
(6S)-3,3-dimethyl-6-phenylpiperazine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(2)11(16)13-9(10(15)14-12)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,13,16)(H,14,15)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAOVZJNDPAQAN-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(C(=O)N1)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(=O)N[C@H](C(=O)N1)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4,6-Diamino-1,3,5-triazin-2-yl)methyl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7646705.png)
![N-[2-(dimethylamino)-2-oxoethyl]-2,5-dimethylbenzamide](/img/structure/B7646710.png)
![N-[2-(dimethylamino)-2-oxoethyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7646715.png)
![2-iodo-N-[(1S,2R)-2-[(2-iodobenzoyl)amino]cyclohexyl]benzamide](/img/structure/B7646719.png)

![(2S)-2-[(1,3-dimethyl-5-morpholin-4-ylpyrazol-4-yl)methylamino]-2-phenylacetamide](/img/structure/B7646740.png)

![N-[4-[[2-(trifluoromethyl)phenyl]methoxy]phenyl]acetamide](/img/structure/B7646754.png)
![N-[(1R)-2-amino-2-oxo-1-phenylethyl]-3-phenylcyclobutane-1-carboxamide](/img/structure/B7646762.png)
![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-ethyl-N-(4-fluorophenyl)acetamide](/img/structure/B7646767.png)

![2-[4-[Methyl-(3-methylphenyl)sulfamoyl]phenoxy]acetic acid](/img/structure/B7646782.png)

